![molecular formula C28H37FO11 B1523266 Betamethasone beta-D-Glucuronide CAS No. 744161-79-3](/img/structure/B1523266.png)
Betamethasone beta-D-Glucuronide
Overview
Description
Betamethasone is a systemic corticosteroid used to relieve inflammation in various conditions, including but not limited to allergic states, dermatologic disorders, gastrointestinal diseases, and hematological disorders . It is a long-acting corticosteroid with immunosuppressive and anti-inflammatory properties .
Molecular Structure Analysis
Betamethasone beta-D-Glucuronide contains a total of 81 bonds; 44 non-H bonds, 5 multiple bonds, 5 rotatable bonds, 5 double bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 carboxylic acid (aliphatic), 2 ketones (aliphatic), 6 hydroxyl groups, 4 secondary alcohols, and 1 tertiary .Chemical Reactions Analysis
Glucuronidation by the human UDP-glucuronosyltransferase (UGT) family of enzymes is important in the metabolic fate of many drugs and other xenobiotics . This biosynthetic reaction also has a role in the conjugation and excretion of endogenous substrates, such as steroids, bilirubin, and bile acids .Physical And Chemical Properties Analysis
Betamethasone has an average weight of 392.4611 and a monoisotopic weight of 392.199902243 . Its chemical formula is C22H29FO5 .Scientific Research Applications
Pharmaceutical Toxicology
Betamethasone beta-D-Glucuronide: is utilized in pharmaceutical toxicology as a reference standard. It helps in the identification and quantification of steroid metabolites in biological samples . This application is crucial for drug testing and ensuring the safety of pharmaceutical products.
Enzyme Assay Development
In the development of enzyme assays, Betamethasone beta-D-Glucuronide serves as a competitor substrate in fluorescent assays measuring the production of β-D-glucuronides from recombinant UDP-Glycosyl Transferase enzymes . This is significant for high-throughput screening in drug discovery.
Drug Metabolism Studies
The compound is used to study drug metabolism, particularly the hydrolysis efficiencies of β-glucuronidases against various drugs . Understanding the metabolism of drugs like opioids can lead to better therapeutic outcomes and personalized medicine approaches.
Oncology
In cancer research, Betamethasone beta-D-Glucuronide is explored for its potential role in personalized cancer therapy. It could be used to optimize protocols for β-glucuronidase-based treatments, which are significant in targeted drug delivery systems .
Safety And Hazards
Betamethasone may cause reproductive toxicity and specific target organ toxicity through repeated exposure . It may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is advised to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
(3R,6S)-6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FO11/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37)/t12-,15-,16-,17-,19?,20+,21?,22?,24-,25-,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHXMSIBGRGDSX-FZQPNPHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@@H]5C(C([C@H](C(O5)C(=O)O)O)O)O)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Betamethasone beta-D-Glucuronide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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